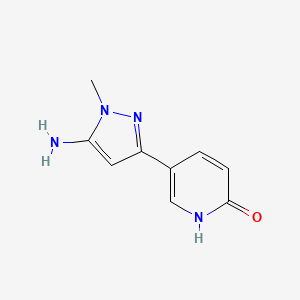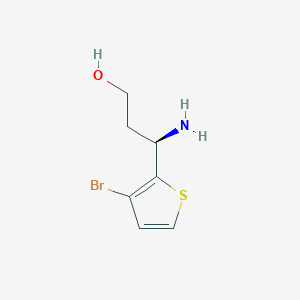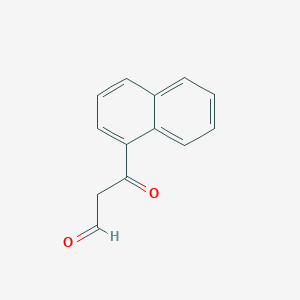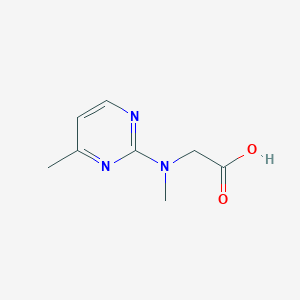
(1-Propyl-1H-pyrazol-5-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Propyl-1H-pyrazol-5-yl)methanethiol: is an organic compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a thiol group (-SH) attached to the methylene bridge makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of (1-Propyl-1H-pyrazol-5-yl)methanethiol can be achieved through several methodsFor instance, starting with phenylhydrazine and ethyl acetoacetate, the compound can be synthesized through cyclization, chloride acetylation, substitution, and deacetalization .
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiol group in (1-Propyl-1H-pyrazol-5-yl)methanethiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
(1-Propyl-1H-pyrazol-5-yl)methanethiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine:
Pyrazole derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties .
Industry:
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its unique structure allows for the development of specialized materials with specific properties .
Wirkmechanismus
The mechanism of action of (1-Propyl-1H-pyrazol-5-yl)methanethiol is largely dependent on its functional groups. The thiol group can form strong interactions with metal ions, making it useful in chelation therapy and as a ligand in coordination chemistry. The pyrazole ring can interact with various biological targets, influencing enzyme activity and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- (1-Methyl-1H-pyrazol-5-yl)methanethiol
- (1-Phenyl-1H-pyrazol-5-yl)methanethiol
- (1-Propyl-1H-pyrazol-5-yl)methanamine
Uniqueness:
(1-Propyl-1H-pyrazol-5-yl)methanethiol stands out due to its specific combination of a propyl group and a thiol group attached to the pyrazole ring.
Eigenschaften
Molekularformel |
C7H12N2S |
|---|---|
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
(2-propylpyrazol-3-yl)methanethiol |
InChI |
InChI=1S/C7H12N2S/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3 |
InChI-Schlüssel |
GIGVQWYVUWBEMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=CC=N1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13337845.png)
![11,14,22,26-tetrachloro-7,18-dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B13337852.png)


![(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B13337856.png)


![methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13337887.png)

![((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13337897.png)


![tert-Butyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13337921.png)

